An In-depth Technical Guide to the Physical Properties of 4-Ethyltoluene

An In-depth Technical Guide to the Physical Properties of 4-Ethyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-ethyltoluene, a significant organic compound with applications in various industrial processes. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of 4-Ethyltoluene

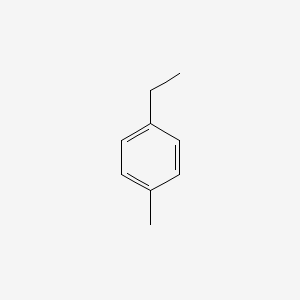

4-Ethyltoluene, also known as p-ethyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid at room temperature.[1][2] Key physical characteristics are essential for its handling, application, and in the design of processes in which it is a component.

Data Presentation

The following table summarizes the principal physical properties of 4-ethyltoluene compiled from various sources.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 120.19 | g/mol | |

| Appearance | Colorless liquid | ||

| Density | 0.861 | g/cm³ | at 20 °C |

| 0.861 | g/mL | at 25 °C[3][4][5][6] | |

| Boiling Point | 160 - 162 | °C | at 1013 hPa[7] |

| 162 | °C | [1][3][4][8] | |

| Melting Point | -62 | °C[4][7][9] | |

| -62.3 | °C[8][10][11] | ||

| Flash Point | 36 | °C | [9][12] |

| 43 | °C | closed cup[7][13] | |

| Solubility in Water | 94.9 | mg/L | experimental[2][4] |

| Insoluble | [2][4][14] | ||

| Vapor Pressure | 3.0 | mmHg | [15] |

| Refractive Index | 1.495 | at 20 °C, n20/D[3][4][5][6] | |

| 1.4943 | at 20 °C, λ = 589.29 nm[16] | ||

| Autoignition Temperature | 475 | °C | [7] |

| 887 | °F | [3][5] | |

| Explosive Limits | 1.2 - 7 | % (v/v) | [7] |

Experimental Protocols

The determination of the physical properties of organic compounds such as 4-ethyltoluene relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[17]

Procedure:

-

A few milliliters of the liquid sample (4-ethyltoluene) are placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[2][17]

-

The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.[15]

-

This assembly is placed in a heating bath (e.g., a Thiele tube or an aluminum block) and heated gently.[2]

-

As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[17]

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2][17]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[17]

Caption: Experimental workflow for boiling point determination using the capillary method.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[7][18][19][20] Since 4-ethyltoluene is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Procedure:

-

A small amount of the substance is introduced into a capillary tube.[18]

-

The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone) to freeze the sample.

-

The tube is then attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a metal block apparatus, which is initially at a low temperature.[18]

-

The apparatus is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[18] For a pure compound, this range is typically narrow.[7][18]

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. The ASTM D3505 standard test method provides a procedure for determining the density of pure liquid chemicals.[12][21]

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is then filled with the liquid (4-ethyltoluene), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as water.

-

The density of the sample is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[1][6] The ASTM D3828 standard test method describes the procedure for flash point determination using a small-scale closed-cup tester.[1][3][5][6][14]

Procedure (Small Scale Closed Cup):

-

A small sample (2 to 4 mL) of the liquid is placed in the test cup of the apparatus.[3][6]

-

The cup is heated at a controlled rate.[1]

-

At regular temperature intervals, an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[1]

-

The flash point is the lowest temperature at which a flash is observed.[1]

Solubility Determination

The solubility of an organic compound in water provides insight into its polarity. The general principle of "like dissolves like" is a useful guide.[22]

Procedure for Qualitative Determination:

-

In a small test tube, add a measured volume (e.g., 1 mL) of the solvent (water).

-

Add a small, measured amount (e.g., a few drops or a few milligrams) of the solute (4-ethyltoluene).

-

The mixture is agitated vigorously.

-

Observe if the solute dissolves completely, partially, or not at all. For liquids, the formation of a separate layer indicates insolubility.

For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using analytical techniques such as gas chromatography.

Refractive Index Measurement

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[23]

Procedure (using an Abbe refractometer):

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[24]

-

A few drops of the liquid sample are placed on the lower prism.[24]

-

The prisms are closed and locked.

-

Light is directed through the sample using the instrument's light source.

-

The telescope is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The compensator is adjusted to eliminate any color fringe at the boundary.

-

The position of the boundary line on the engraved scale is read to obtain the refractive index.[24]

Logical Relationships of Physical Properties

The physical properties of a substance are intrinsically linked to its molecular structure and the intermolecular forces present.

Caption: Relationship between intermolecular forces and key physical properties.

References

- 1. ASTM D3828 - eralytics [eralytics.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. store.astm.org [store.astm.org]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. athabascau.ca [athabascau.ca]

- 8. pubs.aip.org [pubs.aip.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. store.astm.org [store.astm.org]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. Supply ASTM D3828 Small Scale Closed Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 15. scribd.com [scribd.com]

- 16. srd.nist.gov [srd.nist.gov]

- 17. Video: Boiling Points - Procedure [jove.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. pennwest.edu [pennwest.edu]

- 21. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 22. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 23. home.uni-leipzig.de [home.uni-leipzig.de]

- 24. davjalandhar.com [davjalandhar.com]